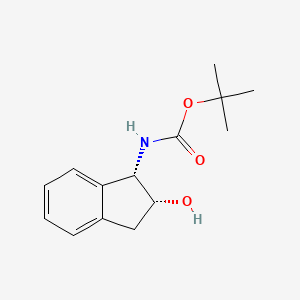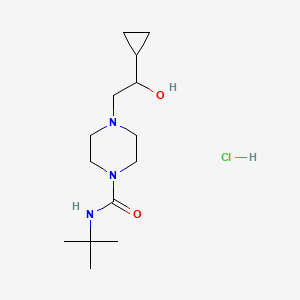
N-(tert-butyl)-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride is a useful research compound. Its molecular formula is C14H28ClN3O2 and its molecular weight is 305.85. The purity is usually 95%.
BenchChem offers high-quality N-(tert-butyl)-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-butyl)-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of related piperazine derivatives have been extensively documented. These compounds are synthesized via condensation reactions, and their structures are confirmed through spectroscopic methods such as LCMS, NMR, and X-ray diffraction studies. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrated the utility of these methods in determining molecular structures and potential intermolecular interactions (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Several studies have focused on evaluating the biological activities of piperazine derivatives. These compounds have been screened for their antibacterial, antifungal, and anthelmintic activities. For instance, derivatives of N-Boc piperazine showed moderate antibacterial and antifungal activities against several microorganisms, illustrating the potential of these compounds in developing new antimicrobial agents (Kulkarni et al., 2016).
Anticancer Potential
- The design and synthesis of functionalized amino acid derivatives related to piperazine structures have been explored for their potential in anticancer therapy. Compounds displaying significant cytotoxicity against various cancer cell lines have been identified, indicating the promise of these chemical frameworks in the development of novel anticancer agents (Kumar et al., 2009).
Chemical Modification for Drug Development
- Chemical modification of piperazine derivatives to improve their pharmacological profiles has been a focus of research. For instance, the modification of the BCTC compound, a TRPV1 antagonist, led to the discovery of analogs with improved pharmacological properties, highlighting the importance of structural modifications in enhancing drug efficacy and tolerability (Nie et al., 2020).
Molecular Structure Analysis
- Detailed molecular structure analysis of piperazine derivatives through X-ray crystallography has provided insights into the stereochemistry and intermolecular interactions of these compounds. Such studies are crucial for understanding the physicochemical properties and reactivity of these molecules (Mamat et al., 2012).
Propiedades
IUPAC Name |
N-tert-butyl-4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.ClH/c1-14(2,3)15-13(19)17-8-6-16(7-9-17)10-12(18)11-4-5-11;/h11-12,18H,4-10H2,1-3H3,(H,15,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPPIQQHMQMCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)CC(C2CC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

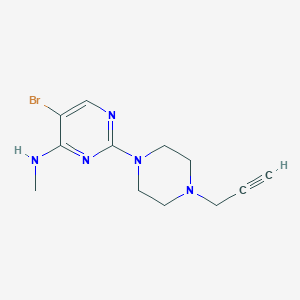
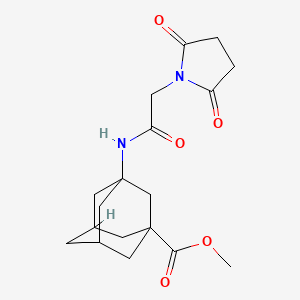
![2-Methyl-1H-imidazo[4,5-b]pyridin-5-amine;hydrochloride](/img/structure/B2777442.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2777443.png)
![4-Fluorosulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2777445.png)
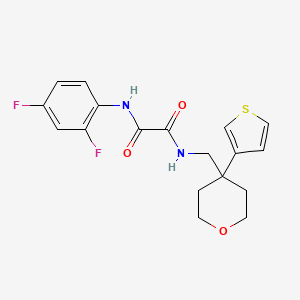
![2-(4-(Imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2777450.png)
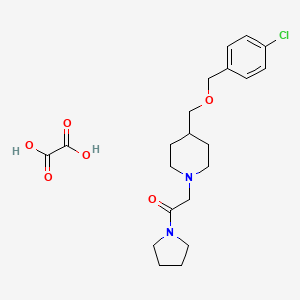
![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2777455.png)
![Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2777456.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B2777457.png)
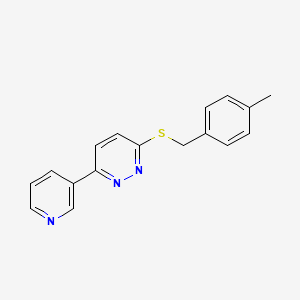
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2777459.png)
